2-Ethyl-5-(tri-n-butylstannyl)pyridine

説明

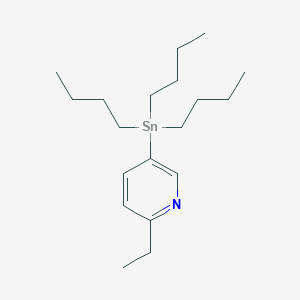

2-Ethyl-5-(tri-n-butylstannyl)pyridine is a useful research compound. Its molecular formula is C19H35NSn and its molecular weight is 396.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Stille Coupling Reactions

One of the primary applications of 2-Ethyl-5-(tri-n-butylstannyl)pyridine is in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound acts as a stannyl reagent, facilitating the coupling of aryl and vinyl halides with organostannanes to produce complex organic molecules. For instance, its use in synthesizing bithiophene derivatives has been documented, where it contributes to the formation of materials with potential applications in organic semiconductors and light-emitting devices .

Synthesis of Functionalized Pyridines

In addition to its role in coupling reactions, this compound has been utilized for synthesizing various functionalized pyridine derivatives. These derivatives are crucial in developing pharmaceuticals and biologically active compounds. The compound's ability to undergo substitution reactions allows for the introduction of diverse functional groups, enhancing the biological activity of the resulting products .

Materials Science

Organic Semiconductors

The compound is significant in the field of materials science, particularly in developing organic semiconductors. Research indicates that derivatives formed from this compound exhibit promising electrical properties suitable for applications in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The incorporation of this stannyl group enhances the solubility and processability of these materials, making them more viable for commercial applications .

Nanostructured Materials

Recent studies have explored the use of this compound in creating nanostructured materials. The stannyl group facilitates the formation of nanocomposites that exhibit unique optical and electronic properties. These materials are being investigated for their potential use in sensors and photovoltaic cells .

Biological Applications

Antimicrobial Activity

Research has indicated that compounds derived from this compound may possess antimicrobial properties. The stannyl group can enhance the interaction of these compounds with biological targets, leading to increased efficacy against various pathogens. This aspect is particularly relevant in developing new antimicrobial agents amid rising antibiotic resistance .

-

Bithiophene Derivatives Synthesis

A study demonstrated the synthesis of bithiophene derivatives using this compound through Stille coupling with various halides, yielding high-purity products suitable for organic semiconductor applications . -

Antimicrobial Compounds Development

Another research effort focused on modifying pyridine derivatives with stannyl groups to enhance their antimicrobial activity against Trypanosoma cruzi, showcasing the compound's potential in pharmaceutical applications . -

Nanocomposite Formation

Recent investigations into nanostructured materials highlighted how incorporating this compound into polymer matrices improved their electrical conductivity and mechanical strength, paving the way for advanced material applications .

特性

分子式 |

C19H35NSn |

|---|---|

分子量 |

396.2 g/mol |

IUPAC名 |

tributyl-(6-ethylpyridin-3-yl)stannane |

InChI |

InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3; |

InChIキー |

GOXXNCYVHYWDLP-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。